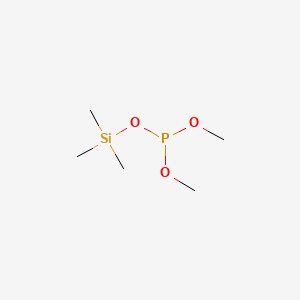

Dimethyl trimethylsilyl phosphite

Description

Historical Context and Significance in Phosphorus Chemistry

The development of silyl (B83357) phosphites, a class of compounds to which dimethyl trimethylsilyl (B98337) phosphite (B83602) belongs, marked a significant advancement in organophosphorus chemistry. These reagents emerged as versatile intermediates, bridging the gap between the less reactive dialkyl phosphites, which exist predominantly in the pentavalent phosphonate (B1237965) form, and the highly reactive trivalent phosphorus compounds. The introduction of a trimethylsilyl group enhances the nucleophilicity of the phosphorus atom, making these compounds valuable for a range of chemical syntheses. nih.gov

While the broader family of silyl phosphites, such as tris(trimethylsilyl) phosphite, was explored in earlier research, a specific synthesis for the unsymmetrical dimethyl trimethylsilyl phosphite was detailed in a 1982 publication by Sekine, Futatsugi, Yamada, and Hata in the Journal of the Chemical Society, Perkin Transactions 1. chemicalbook.comsigmaaldrich.comsilanano.com In their work, DMTMSP was prepared by reacting dimethyl phosphonate with hexamethyldisilazane. silanano.com This reaction involves the silylation of the phosphonate, converting it into the more reactive trivalent phosphite form. This development was part of a broader investigation into silyl phosphites as reagents for the synthesis of biologically important molecules like phosphoenolpyruvate (B93156) (PEP). chemicalbook.com The significance of this work lies in the demonstration of a viable route to mixed alkyl silyl phosphites, expanding the toolkit of organophosphorus chemistry for creating complex phosphorylated molecules.

Evolution as a Versatile Chemical Reagent and Additive in Advanced Materials

The reactivity of this compound is characterized by the nucleophilic nature of its phosphorus(III) center and the lability of the trimethylsilyl group. This combination allows it to participate in a variety of chemical reactions. Although detailed studies on DMTMSP are less common than for its symmetrical counterpart, tris(trimethylsilyl) phosphite, its utility as a reagent has been demonstrated in specific synthetic applications. It has been used in the preparation of protected phosphoamino acids, which are building blocks in solid-phase peptide synthesis, as well as in the synthesis of sialyl phosphonates and sulfonamide phosphonates. sigmaaldrich.com Furthermore, its role in a multi-step synthesis of phosphoenolpyruvate highlights its utility in complex organic transformations involving phosphorylation and the Perkow reaction. sigmaaldrich.com

The most significant evolution in the application of this compound has been its emergence as a high-performance additive in advanced materials, particularly in the electrolytes of lithium-ion batteries (LIBs). acs.orgrsc.orgresearchgate.net Research has shown that introducing small quantities of DMTMSP into the electrolyte can substantially improve the performance and lifespan of LIBs, especially those operating at high voltages. acs.orgrsc.org Its primary function is to participate in electrochemical reactions at the electrode-electrolyte interface, forming a stable and protective film known as the cathode-electrolyte interphase (CEI). acs.orgresearchgate.net This film mitigates the degradation of the electrolyte and the cathode material, which is a common failure mechanism in high-voltage LIBs. acs.orgrsc.org

Current Research Landscape and Emerging Applications

The current research landscape for this compound is overwhelmingly dominated by its application in lithium-ion battery technology. acs.orgrsc.orgresearchgate.netresearchgate.net Investigations are focused on elucidating the precise mechanisms by which it enhances battery performance and on optimizing its concentration in various electrolyte formulations. Studies have shown that DMTMSP is preferentially oxidized on the cathode surface, creating a protective layer that suppresses side reactions between the electrolyte and the highly reactive charged cathode material. acs.orgresearchgate.net This leads to several beneficial effects, including reduced impedance, improved capacity retention over numerous cycles, and enhanced performance at low temperatures. acs.orgresearchgate.net

A 2021 study published in the New Journal of Chemistry highlighted DMTMSP as an efficient multifunctional electrolyte additive for high-voltage lithium cobalt oxide (LiCoO₂) cathodes. The addition of just 0.5 wt% of DMTMSP resulted in batteries with outstanding low-temperature discharge and cycling performances, retaining 82.7% of their capacity at -20 °C and 75% capacity at elevated temperatures after 480 cycles. acs.orgrsc.org This improved stability is attributed to the formation of protective films on both the positive and negative electrodes. acs.org

Despite its demonstrated utility in energy storage, there are currently no other significant emerging applications for this compound reported in the scientific literature. The research community's efforts are firmly concentrated on leveraging its unique properties to address the challenges of next-generation lithium-ion batteries.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36198-87-5 |

| Molecular Formula | C₅H₁₅O₃PSi |

| Molecular Weight | 182.23 g/mol |

| Appearance | Liquid |

| Density | 0.954 g/mL at 25 °C |

| Boiling Point | 36-37 °C at 11 mmHg |

| Refractive Index | n20/D 1.410 |

Data sourced from Sigma-Aldrich. chemicalbook.comsigmaaldrich.com

Detailed Research Findings: Performance of Li-ion Batteries with DMTMSP Additive

| Cathode Material | DMTMSP Concentration | Key Performance Improvement | Reference |

| LiCoO₂ | 0.5 wt% | Capacity retention of 82.7% at -20 °C (0.3C rate). | acs.orgrsc.org |

| LiCoO₂ | 0.5 wt% | Capacity retention of 75% at elevated temperature after 480 cycles. | acs.orgresearchgate.net |

| LiNi₁̸₃Co₁̸₃Mn₁̸₃O₂ | 0.5 wt% | Capacity retention improved from 75.2% to 91.2% after 100 cycles (0.5C rate). | researchgate.net |

| LiNi₁̸₃Co₁̸₃Mn₁̸₃O₂ | 0.5 wt% | Discharge capacity at 5C enhanced from 122.4 mAh g⁻¹ to 134.4 mAh g⁻¹. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl trimethylsilyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15O3PSi/c1-6-9(7-2)8-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMXPTIFAGBDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189763 | |

| Record name | Dimethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36198-87-5 | |

| Record name | Phosphorous acid, dimethyl trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36198-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl trimethylsilyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036198875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trimethylsilyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Trimethylsilyl Phosphite

Conventional Synthetic Routes to Dimethyl Trimethylsilyl (B98337) Phosphite (B83602)

Conventional approaches to synthesizing dimethyl trimethylsilyl phosphite primarily rely on the reaction of a hydrophosphoryl compound with a suitable silicon-based electrophile. These methods are valued for their directness and utility in producing silyl (B83357) phosphites.

The most common precursor for the synthesis of this compound is dimethyl phosphite. This hydrophosphoryl compound possesses a reactive P-H bond that can be readily functionalized. The phosphorus(III) tautomer of dimethyl phosphite acts as a nucleophile, attacking a silicon electrophile to form the desired P-O-Si linkage. This transformation is a cornerstone reaction for accessing a wide range of silyl phosphites.

The functionalization of dimethyl phosphite is achieved using potent silylating agents. Trimethylchlorosilane (TMSCl) is a frequently used reagent for this purpose. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Alternatively, hexamethyldisilazane (HMDS) serves as an effective silylating agent for dimethyl phosphite. An advantage of using HMDS is that the only byproduct is ammonia, which is volatile and easily removed from the reaction mixture. A documented synthesis involves the reaction of dimethyl phosphite with hexamethyldisilazane at 90°C for 2 hours, affording this compound in high yield. chemicalbook.com

Below is a data table summarizing a specific synthetic preparation.

| Reactant 1 | Reactant 2 | Temperature | Time | Yield | Reference |

| Dimethyl Phosphite | Hexamethyldisilazane | 90°C | 2 h | 89% | chemicalbook.com |

Stereoselective Synthesis of Related Silyl Vinyl Phosphonates

While direct silylation of hydrophosphoryl compounds is effective, the synthesis of more complex structures like silyl vinyl phosphonates often requires catalytic methods to control stereochemistry. The formation of a carbon-phosphorus bond is a key step in these syntheses.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-P bonds. The Hirao reaction, a notable example, involves the coupling of a hydrophosphoryl compound, such as a dialkyl phosphite, with an organic halide in the presence of a palladium catalyst. nih.gov This methodology has been extended to the synthesis of vinyl phosphonates from vinyl halides or triflates.

The stereoselectivity of these reactions is a crucial aspect, as the geometry of the double bond in the vinyl phosphonate (B1237965) product is often retained from the starting vinyl halide. This allows for the synthesis of specific (E)- or (Z)-isomers. Research has demonstrated that palladium catalysts can effectively couple dialkyl phosphites with various vinyl bromides and iodides to produce the corresponding vinyl phosphonates, often with high stereoselectivity. researchgate.net These methods provide a route to silyl vinyl phosphonates by using appropriate silyl-substituted starting materials or by subsequent silylation. The catalytic cycle typically involves oxidative addition of the vinyl halide to the palladium(0) complex, followed by reaction with the phosphite and reductive elimination to yield the product and regenerate the catalyst.

The table below presents examples of palladium-catalyzed synthesis of vinyl phosphonates, illustrating the versatility of this approach.

| Vinyl Halide/Triflate | Phosphorus Source | Catalyst | Conditions | Product | Yield | Reference |

| Aryl Nonaflates | Diethyl Phosphite | Pd(OAc)₂ / NaI | 80°C, 6 h | Diethyl Arylphosphonate | Good | acs.org |

| Alkenyl Bromide | Dialkyl Phosphite | Pd(PPh₃)₄ | 90-100°C, 1-12 h | (E)-Dialkyl Alkenylphosphonate | 76-83% | researchgate.net |

| Alkenyl Iodide | HP(O)(OR)₂ | Pd(PPh₃)₄ / Et₃N | Room Temp. | Dialkyl Alkenylphosphonate | 84-93% | researchgate.net |

Reactivity and Reaction Mechanisms of Dimethyl Trimethylsilyl Phosphite

General Reaction Pathways of Dimethyl Trimethylsilyl (B98337) Phosphite (B83602)

The reactivity of dimethyl trimethylsilyl phosphite is primarily dictated by the nucleophilic nature of the phosphorus atom and the lability of the phosphorus-silicon bond. These characteristics allow it to engage in oxidation, reduction, and substitution reactions, providing access to a diverse range of organophosphorus compounds.

Oxidation Reactions and Phosphate Formation

The trivalent phosphorus center in this compound is susceptible to oxidation, leading to the formation of the corresponding pentavalent phosphate, dimethyl trimethylsilyl phosphate. This transformation from a P(III) to a P(V) species is a common reaction for phosphites. While specific studies detailing the oxidation of this compound with common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) are not extensively documented in the reviewed literature, the general principle of phosphite oxidation is well-established. For instance, the oxidation of phosphites to phosphates is a known transformation in organophosphorus chemistry. researchgate.netsci-hub.se In specific applications, such as in lithium-ion battery electrolytes, this compound can undergo electrochemical oxidation on the cathode surface, contributing to the formation of a protective film. google.comgoogle.com

Reduction Reactions and Phosphine (B1218219) Formation

The reduction of phosphites to phosphines is a less common transformation compared to their oxidation. The conversion of this compound to the corresponding phosphine, dimethylphosphine, would involve the cleavage of the two methoxy (B1213986) groups and the trimethylsilyloxy group from the phosphorus atom and the formation of P-H bonds. Extensive searches of the scientific literature did not yield specific methods for the direct reduction of this compound to dimethylphosphine. The synthesis of phosphines typically involves methods such as the reaction of organometallic reagents with halophosphines or the reduction of phosphine oxides. nih.govacs.orgorganic-chemistry.org

Substitution Reactions with Halide Substrates

This compound readily undergoes substitution reactions with various halide substrates, most notably in the Michaelis-Arbuzov reaction. wikipedia.orgsynarchive.comjk-sci.comorganic-chemistry.org In this reaction, the nucleophilic phosphorus atom of the phosphite attacks an electrophilic alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the halide ion results in the formation of a dialkyl alkylphosphonate and a trimethylsilyl halide.

A key feature of the silyl-Arbuzov reaction is the altered reactivity order of the alkyl halides compared to the classic Michaelis-Arbuzov reaction. With silyl (B83357) phosphites, the reactivity order is R-Cl > R-Br > R-I. nih.gov The reaction is applicable to a range of alkyl halides, including primary and some secondary halides. For example, benzyl (B1604629) halides are effective substrates in this reaction. jk-sci.comugent.be

The general scheme for the Michaelis-Arbuzov reaction with this compound is as follows:

(CH₃O)₂POSi(CH₃)₃ + R-X → (CH₃O)₂P(=O)R + (CH₃)₃Si-X

Where R-X is an alkyl halide.

This reaction provides a versatile and widely used method for the formation of carbon-phosphorus bonds, yielding valuable phosphonate (B1237965) products. nih.govresearchgate.net

Nucleophilic Additions and Organophosphorus Compound Synthesis

The nucleophilic character of the phosphorus atom in this compound also enables its participation in addition reactions with various unsaturated organic molecules, particularly those containing carbonyl groups. These reactions are fundamental to the synthesis of a wide array of functionalized organophosphorus compounds.

Addition to Carbonyl Compounds (Aldehydes, Ketones, α,β-Unsaturated Systems)

This compound adds readily to the electrophilic carbon atom of carbonyl compounds, including aldehydes, ketones, and α,β-unsaturated systems. This reactivity provides a powerful tool for the synthesis of α-hydroxyphosphonates and related derivatives.

The reaction with saturated aldehydes and ketones proceeds via a 1,2-addition mechanism, where the phosphite attacks the carbonyl carbon, and the trimethylsilyl group is transferred to the carbonyl oxygen. This results in the formation of a silylated adduct, specifically an α-trimethylsilyloxy phosphonate.

In the case of α,β-unsaturated carbonyl compounds, both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon are possible. The regioselectivity of the addition can be influenced by the reaction conditions and the nature of the substrates.

A notable application of this compound is in tandem 1,4- and 1,2-addition reactions, particularly with α,β-unsaturated imines and diazaheterocyclic compounds, leading to the formation of diphosphonylated products. researchgate.netnih.govthieme-connect.de

Formation of Silylated Adducts and Hydroxyphosphonates

The initial product of the addition of this compound to a carbonyl compound is a silylated adduct, an α-trimethylsilyloxy phosphonate. These adducts are often stable enough to be isolated but are more commonly hydrolyzed in a subsequent step to yield the corresponding α-hydroxyphosphonate. The hydrolysis can be achieved by treatment with water or an alcohol, which cleaves the silicon-oxygen bond. grafiati.com

Addition: (CH₃O)₂POSi(CH₃)₃ + R¹C(=O)R² → (CH₃O)₂P(=O)C(R¹)(R²)OSi(CH₃)₃

Hydrolysis: (CH₃O)₂P(=O)C(R¹)(R²)OSi(CH₃)₃ + H₂O → (CH₃O)₂P(=O)C(R¹)(R²)OH + HOSi(CH₃)₃

This methodology provides a convenient and high-yielding route to α-hydroxyphosphonates, which are an important class of compounds with diverse biological and synthetic applications.

Regioselectivity in Conjugate (1,4-) versus Direct (1,2-) Additions

The addition of nucleophiles to α,β-unsaturated carbonyl compounds, also known as enones, can occur via two primary pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. libretexts.org The conjugation of the double bond with the carbonyl group extends the electrophilicity from the carbonyl carbon to the β-carbon of the double bond. libretexts.org The competition between these two addition modes is influenced by several factors, including the structure of the carbonyl compound and the nature of the nucleophile. libretexts.orgmasterorganicchemistry.com

In the case of silyl phosphites, the regioselectivity of the addition is highly dependent on the substrate. The reaction of tris(trimethylsilyl) phosphite with α,β-unsaturated aldehydes results in the formation of 1,2-adducts. researchgate.net In contrast, when α,β-unsaturated ketones are used as substrates, the reaction proceeds via a 1,4-addition pathway to yield the corresponding 1,4-adducts. researchgate.net

The selectivity can also be controlled through catalysis. For instance, the conjugate addition of silyl phosphites, prepared in situ from dialkyl phosphites, to cyclic enones is significantly facilitated by a catalytic amount of trimethylsilyl triflate (TMSOTf). This method provides a facile route to 1,4-adducts in high yields, whereas the uncatalyzed reaction shows significantly lower conversion. researchgate.net

Table 1: Regioselectivity of Silyl Phosphite Addition to α,β-Unsaturated Carbonyls

| Substrate Type | Reagent | Predominant Product | Citation |

| α,β-Unsaturated Aldehyde | Tris(trimethylsilyl) phosphite | 1,2-Adduct | researchgate.net |

| α,β-Unsaturated Ketone | Tris(trimethylsilyl) phosphite | 1,4-Adduct | researchgate.net |

| Cyclic Enone | Diethyl trimethylsilyl phosphite / TMSOTf (cat.) | 1,4-Adduct | researchgate.net |

Phosphorylation of α,β-Unsaturated Carbonyl Fragments

The addition of this compound to α,β-unsaturated carbonyl compounds is a direct method for phosphorylation, leading to the formation of functionalized phosphonates which are valuable synthetic intermediates. researchgate.net The initial adducts are silylated, and subsequent hydrolysis with water or an alcohol yields the final phosphonate products. researchgate.net

A particularly effective application is the synthesis of cyclic β-ketophosphonates through the selective 1,4-addition of silyl phosphites to cyclic enones. researchgate.net This reaction, promoted by catalytic TMSOTf, proceeds under mild conditions and provides high yields of the desired products. The in situ formation of the silyl phosphite from the corresponding dialkyl phosphite is an additional advantage of this methodology. researchgate.net

Table 2: TMSOTf-Catalyzed Conjugate Addition of Diethyl Trimethylsilyl Phosphite to Cyclic Enones

| Enone Substrate | Product Yield | Citation |

| 2-Cyclohexen-1-one | 95% | researchgate.net |

| 2-Cyclopenten-1-one | 91% | researchgate.net |

| 2-Methyl-2-cyclopenten-1-one | 94% | researchgate.net |

| 4,4-Dimethyl-2-cyclohexen-1-one | 92% | researchgate.net |

Note: Yields are for the isolated 1,4-adduct after reaction and workup. Reactions were carried out in dichloromethane (B109758) at 0°C in the presence of 5 mol% TMSOTf. researchgate.net

Addition to Imines and Imine Derivatives (e.g., α,β-Unsaturated Imines, Ketimines)

This compound and related silyl phosphites are effective reagents for the addition to the carbon-nitrogen double bond of imines and their derivatives. This reaction provides a powerful and atom-economical route to α-aminophosphonates and other phosphorylated amine structures. researchgate.net The addition can be performed on various types of imines, including those derived from aldehydes (aldimines), ketones (ketimines), and α,β-unsaturated systems. researchgate.netnih.gov For certain substrates, such as chiral cyclic imines, activation with bromotrimethylsilane (B50905) can facilitate the reaction with tris(trimethylsilyl) phosphite to generate tetrasubstituted α-aminophosphonates. nih.gov

Synthesis of Phosphonates and α-Aminophosphonates

The addition of this compound to imines is a cornerstone of α-aminophosphonate synthesis. These compounds are important as they are phosphorus analogues of α-amino acids and exhibit a range of biological activities. nih.govmdpi.com The reaction, often referred to as the Pudovik reaction, involves the nucleophilic attack of the phosphite onto the imine carbon. mdpi.com

The process is highly versatile. For example, the reaction of N-phosphonyl imines with lithium diethyl phosphite can produce α-aminophosphonates with excellent diastereoselectivity. nih.gov Similarly, various catalysts can be employed to achieve high yields and, in the case of chiral substrates or catalysts, high enantioselectivity. nih.govthieme-connect.de The synthesis of α-aminophosphonates can also be achieved from precursors that generate iminium ions in situ, such as 1,3-benzoxazines, which react with the phosphite under acidic catalysis. mdpi.com

One-Pot Tandem 1,4- and 1,2-Addition

Recent mechanistic studies have revealed that the reaction of dialkyl trimethylsilyl phosphites with α,β-unsaturated imines is more complex than a simple 1,2-addition. researchgate.net It has been shown to proceed as a one-pot tandem reaction involving a sequential 1,4-conjugate addition followed by a 1,2-addition. researchgate.net This sequence, when carried out in the presence of a proton source, results in the formation of 1-alkylamino 3-phosphonyl phosphonates in high yields. researchgate.net This discovery corrected previous reports that had incorrectly identified the process as an exclusive 1,2-addition. researchgate.net

This tandem 1,4-1,2 addition strategy has also been successfully applied to other nitrogen-containing heterocyclic systems. For example, the reaction of this compound with 1,5-naphthyridine (B1222797) under acidic, microwave-assisted conditions yields a diphosphonylated product through the same tandem mechanism. researchgate.net The acid plays a critical role in activating the imine, promoting tautomerization, and facilitating the dealkylation of phosphonium intermediates. researchgate.net

Q & A

Q. What are the key reaction design considerations for employing dimethyl trimethylsilyl phosphite (DMPTMS) in tandem 1,4- and 1,2-addition reactions?

- Methodological Answer : The substrate scope of DMPTMS in tandem additions to α,β-unsaturated hydrazones (Table 5 in ) reveals that electronic and steric properties of hydrazone substituents critically influence reaction efficiency. For example, electron-withdrawing groups on the hydrazone enhance electrophilicity at the β-position, favoring 1,4-adducts. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (typically 0°C to room temperature), and stoichiometric ratios of DMPTMS to substrate. Purification via column chromatography or distillation is recommended to isolate products with >90% yield in optimized cases.

Q. How can researchers ensure the structural integrity and purity of this compound prior to experimental use?

- Methodological Answer : Characterization should include multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the absence of hydrolysis byproducts (e.g., free phosphoric acid). Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while elemental analysis validates stoichiometry. For thermal stability assessment, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is advised. Cross-referencing data with synthetic standards or literature values (e.g., NIST databases for analogous phosphites ) ensures reliability.

Advanced Research Questions

Q. What mechanistic principles govern the regioselectivity of DMPTMS in nucleophilic addition reactions?

- Methodological Answer : The tandem 1,4- and 1,2-addition mechanism ( ) involves initial nucleophilic attack by the phosphite at the α,β-unsaturated system. Computational studies on analogous Atherton–Todd reactions ( ) suggest that the silyl group in DMPTMS enhances nucleophilicity by stabilizing the transition state via Si–O interactions. Regioselectivity is modulated by steric hindrance from bulky hydrazone substituents, which may favor 1,2-adducts. Kinetic isotopic labeling (e.g., deuterated substrates) and in-situ IR monitoring can further elucidate pathway dominance.

Q. How does this compound compare to tris(trimethylsilyl) phosphite (TMSPi) in stabilizing lithium-ion battery electrolytes?

- Methodological Answer : TMSPi is widely documented as an HF scavenger that forms stable solid-electrolyte interphases (SEI) by reacting with LiPF₆ decomposition products (). DMPTMS, with fewer silyl groups, may exhibit reduced Lewis acidity, impacting its ability to neutralize HF. Comparative studies should evaluate ionic conductivity, SEI composition (via XPS or TOF-SIMS), and cycling performance in NMC/Si–Gr cells. Accelerated rate calorimetry (ARC) can assess thermal stability differences ( ).

Q. How can contradictory data on DMPTMS reactivity across studies be resolved?

- Methodological Answer : Discrepancies in reaction yields or byproduct profiles often arise from variations in moisture levels (hydrolysis sensitivity) or trace metal contaminants. Researchers should:

- Conduct control experiments under inert atmospheres (glovebox) with rigorously dried solvents.

- Employ chelating agents (e.g., EDTA) to sequester metal ions.

- Use high-resolution LC-MS or ³¹P NMR to identify transient intermediates.

- Cross-validate results with computational models (e.g., DFT for reaction energetics ).

Q. What advanced analytical techniques are suitable for probing DMPTMS-derived intermediates in complex reaction mixtures?

- Methodological Answer : Hyphenated techniques like LC-NMR-MS enable real-time tracking of phosphite adducts. For phosphorus-containing species, ³¹P NMR offers specificity, while tandem MS (e.g., Q-TOF) provides structural elucidation via fragmentation patterns. Synchrotron-based X-ray absorption spectroscopy (XAS) can characterize metal-phosphite complexes in catalytic systems.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Although direct safety data for DMPTMS is limited, general organophosphite protocols apply:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.